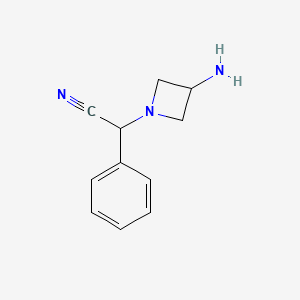![molecular formula C9H10BrFOZn B14879588 4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions. It is a solution of 4-[(2’-fluoroethoxy)methyl]phenylzinc bromide in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-[(2’-fluoroethoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The general reaction scheme is as follows:
[ \text{4-[(2’-fluoroethoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{4-[(2’-fluoroethoxy)methyl]phenylzinc bromide} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the handling of large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to dissolve both organic and organometallic compounds.
Temperature: Reactions are typically carried out at room temperature to slightly elevated temperatures.
Major Products
The major products formed from reactions involving 4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. This transfer is facilitated by the presence of a catalyst, which activates the substrate and allows for the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE
- 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE
Uniqueness
4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the fluoroethoxy group, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C9H10BrFOZn |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
bromozinc(1+);2-fluoroethoxymethylbenzene |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c10-6-7-11-8-9-4-2-1-3-5-9;;/h2-5H,6-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
GIWWJLFEMKDVNZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)COCCF.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



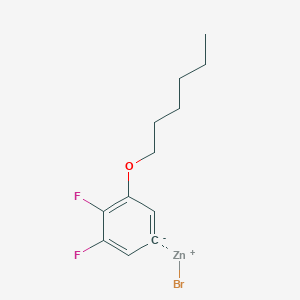
![(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14879539.png)
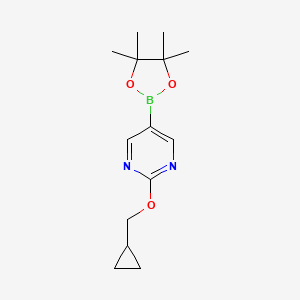
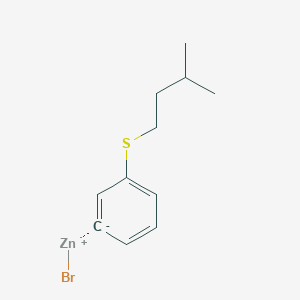
![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)

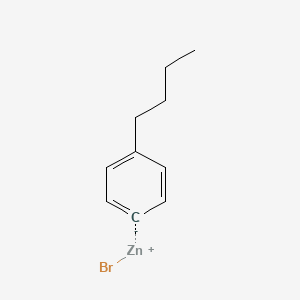

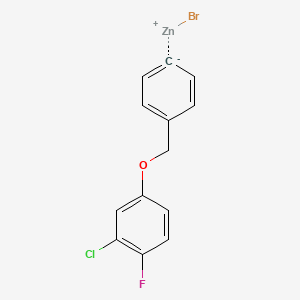
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
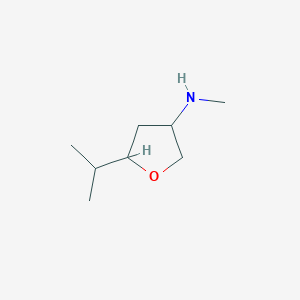
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879600.png)
